Cas no 1443353-64-7 (ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE)

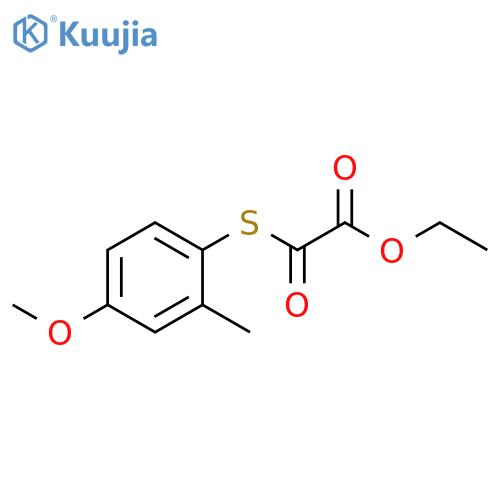

1443353-64-7 structure

商品名:ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE

CAS番号:1443353-64-7

MF:C12H14O4S

メガワット:254.302162647247

MDL:MFCD15145754

CID:5150949

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE 化学的及び物理的性質

名前と識別子

-

- ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE

- Acetic acid, 2-[(4-methoxy-2-methylphenyl)thio]-2-oxo-, ethyl ester

-

- MDL: MFCD15145754

- インチ: 1S/C12H14O4S/c1-4-16-11(13)12(14)17-10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3

- InChIKey: HAXCPCRLIVXAJW-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C(SC1=CC=C(OC)C=C1C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12141851-5g |

Ethyl 2-((4-methoxy-2-methylphenyl)thio)-2-oxoacetate |

1443353-64-7 | 97% | 5g |

$1177 | 2024-07-23 | |

| Fluorochem | 400356-5g |

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate |

1443353-64-7 | 97.0% | 5g |

£1377.00 | 2023-04-30 | |

| abcr | AB434504-1g |

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate; . |

1443353-64-7 | 1g |

€1621.70 | 2024-04-19 | ||

| Crysdot LLC | CD12141851-25g |

Ethyl 2-((4-methoxy-2-methylphenyl)thio)-2-oxoacetate |

1443353-64-7 | 97% | 25g |

$3393 | 2024-07-23 | |

| Crysdot LLC | CD12141851-10g |

Ethyl 2-((4-methoxy-2-methylphenyl)thio)-2-oxoacetate |

1443353-64-7 | 97% | 10g |

$1882 | 2024-07-23 | |

| abcr | AB434504-1 g |

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate |

1443353-64-7 | 1g |

€594.40 | 2023-03-11 | ||

| abcr | AB434504-5 g |

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate |

1443353-64-7 | 5g |

€1,373.40 | 2023-03-11 | ||

| Fluorochem | 400356-1g |

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate |

1443353-64-7 | 97.0% | 1g |

£570.00 | 2023-04-30 | |

| abcr | AB434504-5g |

Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate |

1443353-64-7 | 5g |

€1373.40 | 2023-09-04 | ||

| Ambeed | A659119-1g |

Ethyl 2-((4-methoxy-2-methylphenyl)thio)-2-oxoacetate |

1443353-64-7 | 97% | 1g |

$441.0 | 2025-03-05 |

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

1443353-64-7 (ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443353-64-7)ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE

清らかである:99%

はかる:1g

価格 ($):397.0